![molecular formula C30H25ClN2O5 B11936711 Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 882865-85-2](/img/structure/B11936711.png)
Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-a][1,10]phenanthroline core. This core is then functionalized with a 4-chlorobenzoyl group and diisopropyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and consistency.
化学反応の分析
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
科学的研究の応用
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
作用機序
The mechanism of action of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their structure and function. This binding can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE can be compared with other similar compounds, such as:
DIISOPROPYL 11-(4-BROMOBENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions.
DIISOPROPYL 11-([1,1’-BIPHENYL]-4-YLCARBONYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE: This compound has a biphenyl group instead of a benzoyl group, leading to different structural and functional properties. The uniqueness of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
882865-85-2 |
|---|---|
分子式 |
C30H25ClN2O5 |
分子量 |
529.0 g/mol |
IUPAC名 |
dipropan-2-yl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25ClN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3 |
InChIキー |
ZZFSABXPZVNMLH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Cl)C5=C(C=CC=N5)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)
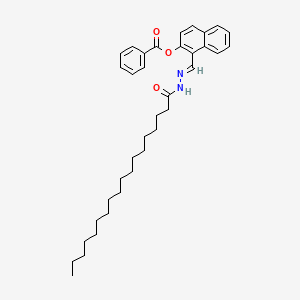
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
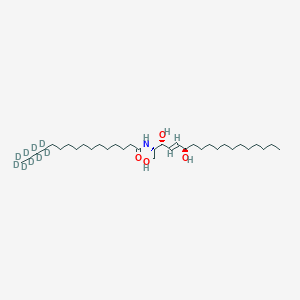
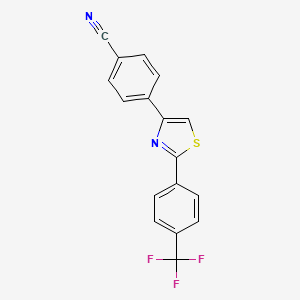
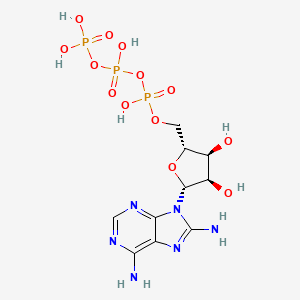
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
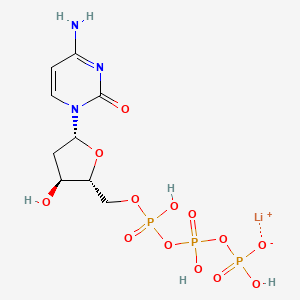

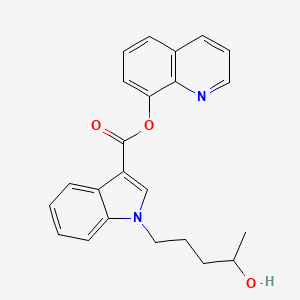
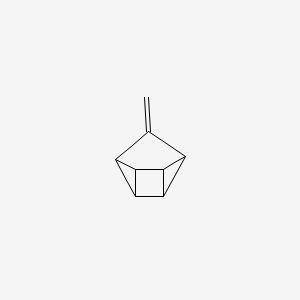
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
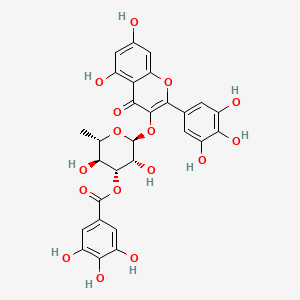
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
